molecular formula C12H6Cl2N2 B8283612 6,9-Dichloro-benzo[c][1,8]naphthyridine

6,9-Dichloro-benzo[c][1,8]naphthyridine

Cat. No.: B8283612
M. Wt: 249.09 g/mol
InChI Key: GNPDZFQDYUPBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,9-Dichloro-benzo[c][1,8]naphthyridine is a versatile nitrogen-containing heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and materials science. As a derivative of the 1,8-naphthyridine scaffold, this dichlorinated analog is particularly valuable for constructing complex molecular architectures due to the reactivity of its chlorine substituents, which allow for further functionalization via metal-catalyzed cross-coupling reactions . The 1,8-naphthyridine core is of significant research interest due to its wide range of biological activities. Analogs of this structure have been extensively studied and are known to exhibit antibacterial properties, with some derivatives, such as enoxacin and trovafloxacin, being related to the fluoroquinolone class of antibiotics . Beyond antimicrobial applications, naphthyridine-based compounds show promise in other therapeutic areas, including as anticancer agents, selective kinase inhibitors , and anti-HIV agents . The structural motif is also explored in coordination chemistry , where it can act as a binucleating ligand for constructing metal-organic complexes and supramolecular structures . For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care, referring to the relevant safety data sheet prior to use.

Properties

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

6,9-dichlorobenzo[c][1,8]naphthyridine

InChI

InChI=1S/C12H6Cl2N2/c13-7-3-4-8-10(6-7)9-2-1-5-15-12(9)16-11(8)14/h1-6H

InChI Key

GNPDZFQDYUPBRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=C(C=CC3=C(N=C2N=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

  • 6,9-Dichloro-benzo[c][1,8]naphthyridine: Chlorine substituents at positions 6 and 7.
  • Benzo[b][1,8]naphthyridine Derivatives: Differ in ring fusion (benzo[b] vs. benzo[c]) and substituent positions. Example: Benzo[b][1,8]naphthyridines with antitumor and trypanocidal activity lack chlorine but may feature methyl or phenyl groups .
  • Benzo[h]naphtho[1,2-b][1,6]naphthyridine (Compound 9b) :

    • Chlorine at position 9; fused naphtho ring system.
    • Exhibits IC50 values of 5.93 µM (MCF7), 7.01 µM (K562), and 6.81 µM (Hep-G2), outperforming doxorubicin .
  • 6,9-Dimethyl-7-phenylbenzo[b]naphtho[1,2-h][1,6]naphthyridine (13a) :

    • Methyl and phenyl substituents instead of chlorine.
    • Lower cytotoxicity compared to chlorinated analogs, highlighting the role of halogens .
Table 1: Cytotoxicity Data for Selected Naphthyridine Derivatives
Compound Substituents IC50 (µM) Against HeLa IC50 (µM) Against MCF7
6,9-Dichloro-benzo[c][1,8]naphthyridine* 6-Cl, 9-Cl Data pending Data pending
Compound 9b 9-Cl 1.41 5.93
Compound 3b Chlorinated isomer 1.05 6.63
Doxorubicin N/A 0.89 1.20

Structure-Activity Relationships (SAR)

  • Chlorine Substituents :

    • Chlorine at positions 6 and 9 increases electrophilicity, improving interactions with DNA or enzyme active sites .
    • Chlorinated isomers (e.g., 3b vs. 9b) show variable potency, emphasizing the importance of substitution patterns .
  • Ring Fusion and Planarity: Benzo[c] fusion enhances planarity vs. Naphtho-fused derivatives (e.g., Compound 9b) exhibit broader-spectrum cytotoxicity due to extended aromatic systems .

Key Research Findings and Contradictions

  • Superior Cytotoxicity: Chlorinated naphthyridines consistently outperform non-halogenated analogs in anticancer assays .
  • Synergistic Antibacterial Effects: While some 1,8-naphthyridines lack standalone activity (MIC ≥1.024 µg/mL), they potentiate fluoroquinolones by inhibiting resistance mechanisms .
  • Contradictions : Positional isomerism can lead to conflicting results; e.g., benzo[h]-fused compounds are more active than benzo[b]-fused isomers despite similar substituents .

Preparation Methods

Phosphoryl Chloride-Mediated Cyclization

Phosphoryl chloride (POCl₃) serves dual roles as a cyclizing agent and chlorination source. In a method adapted from US5053509A, dichloro intermediates are synthesized by reacting chlorinated benzoic acid derivatives with aminopyridines. For example:

  • Example Protocol :
    A mixture of 2-chloro-6,7-difluoro-3-formyl-1,4-dihydroquinoline (70.18 g) and POCl₃ (76.9 cc) in trichloromethane undergoes cyclization at 110–120°C for 2 hours, yielding a dichloro-naphthyridine core. Adjusting starting materials to incorporate chlorine at positions 6 and 9 could directly yield the target compound.

Gould-Jacobs Reaction with Halogenated Precursors

The Gould-Jacobs reaction, widely used for 1,8-naphthyridines, involves condensing 6-chloro-2-aminopyridine with diethyl ethoxymethylenemalonate (EMME). Thermal cyclization at 250°C in diphenyl ether produces ethyl-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. Introducing a second chlorine at position 9 would require a pre-chlorinated benzene moiety in the starting material.

Post-Cyclization Halogenation Methods

Oxidative Chlorination

Potassium dichromate in sulfuric acid, as described in HETEROCYCLES, oxidizes dihydro intermediates to aromatic naphthyridines. Combining this with chlorinating agents (e.g., SOCl₂) could introduce chlorine atoms during oxidation.

Purification and Isolation Techniques

High-purity 6,9-dichloro derivatives require rigorous purification. Methods from CN101544635B are adaptable:

  • Stepwise Solvent Washing :
    Crude product is washed with alkaline water (pH 10–12), polar solvents (e.g., ethanol), and cyclic ethers to remove unreacted starting materials and byproducts.

  • Recrystallization :
    Using a mixture of dimethyl sulfoxide (DMSO) and water at 70–80°C enhances crystal purity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYieldPurity
POCl₃ CyclizationChlorinated quinoline derivatives110–120°C, 2 hr~75%>95%
Gould-Jacobs6-Chloro-2-aminopyridine + EMME250°C, diphenyl ether60–70%90–95%
Oxidative ChlorinationDihydro-naphthyridineK₂Cr₂O₇, H₂SO₄, 80°C50–60%85–90%

Challenges and Optimization Opportunities

  • Regioselectivity : Competing chlorination at positions other than 6 and 9 remains a hurdle. Directed ortho-metalation or using blocking groups could improve selectivity.

  • Scalability : POCl₃-based methods are industrially viable but require corrosion-resistant equipment.

  • Green Chemistry : Replacing toxic solvents (e.g., trichloromethane) with ionic liquids or water-based systems is an area for future research.

Q & A

Q. What are the standard synthetic routes for preparing 6,9-Dichloro-benzo[c][1,8]naphthyridine, and how do reaction conditions influence yield and purity?

The synthesis of chlorinated naphthyridine derivatives typically involves cyclization reactions or halogenation of precursor heterocycles. For example:

  • Cyclization of chalcones : Refluxing chalcone intermediates with thiourea in ethanol under basic conditions (NaOH) yields substituted naphthyridines. Optimization of reaction time (e.g., 10 hours) and stoichiometric ratios (e.g., thiourea in 1.4x excess) improves yields to ~64% .
  • Halogenation strategies : Chlorination of pyridine precursors (e.g., 2,6-dichloropyridine) with cyanopyridine derivatives under controlled temperature and solvent conditions (e.g., base-mediated reactions) achieves regioselective dichlorination .
    Key variables : Solvent polarity (ethanol vs. dioxane), temperature (reflux vs. sealed high-temperature systems), and catalyst selection (e.g., Pd-catalyzed one-pot synthesis) significantly impact purity and scalability .

Q. What analytical techniques are recommended for characterizing 6,9-Dichloro-benzo[c][1,8]naphthyridine and its intermediates?

  • Chromatography : TLC (silica gel, petroleum ether:ethyl acetate eluent) monitors reaction progress .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm regiochemistry and detect impurities (e.g., aromatic protons at δ 7.0–8.5 ppm) .
    • HRMS : Validates molecular weight (e.g., [M+H]+^+ peaks with <1 ppm error) .
  • X-ray crystallography : Resolves planar naphthyridine cores (dihedral angles ~3.08°) and substituent orientations (e.g., phenyl ring inclination >70°) .

Q. How is the cytotoxic activity of 6,9-Dichloro-benzo[c][1,8]naphthyridine evaluated in vitro?

  • Cell line screening : Use MCF7 (breast cancer) or similar lines with MTT/SRB assays.
  • Dose-response curves : Test concentrations from 1–100 µM; IC50_{50} values <10 µM indicate high potency .
  • Control experiments : Compare with cisplatin or doxorubicin to benchmark activity .

Advanced Research Questions

Q. How can computational methods guide the design of 6,9-Dichloro-benzo[c][1,8]naphthyridine derivatives with improved bioactivity?

  • Molecular docking : Target enzymes like DNA topoisomerase II or kinases. For example, dibenzo[b,h][1,6]naphthyridinecarboxamides show binding affinity (ΔG < −8 kcal/mol) via hydrogen bonding with active-site residues .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. NO2_2) with cytotoxicity using Hammett constants (σ > 0.5 enhances activity) .

Q. What mechanistic insights explain regioselectivity in the synthesis of 6,9-Dichloro-benzo[c][1,8]naphthyridine?

  • Electrophilic aromatic substitution : Chlorine directs to electron-deficient positions (C6 and C9) in the naphthyridine core.
  • Cyclization pathways : Intramolecular [4+2] hetero-Diels-Alder reactions (CuBr catalysis) favor benzo[c] fusion over alternative isomers .
    Evidence : X-ray data confirms planar fused rings (bond lengths: C1–C2 = 1.739 Å, C12–O1 = 1.224 Å) .

Q. How do crystallographic studies inform structural modifications for enhanced solubility or target binding?

  • Crystal packing analysis : π–π stacking distances (3.4–3.8 Å) and van der Waals interactions influence solubility. Introducing polar groups (e.g., –OH, –NH2_2) disrupts tight packing .
  • Substituent engineering : Methyl or benzyl groups at C7/C12 (dihedral angle ~72.5°) improve membrane permeability .

Q. What experimental strategies resolve contradictions in reported biological activity data for naphthyridine derivatives?

  • Batch variability : Ensure purity via HPLC (>95%) and control reaction conditions (e.g., anhydrous solvents).
  • Assay standardization : Use identical cell passage numbers and incubation times (e.g., 48 hours for MTT) .
  • Meta-analysis : Compare IC50_{50} values across studies (e.g., 6.2 µM vs. 12.5 µM) to identify outliers due to substituent positioning .

Q. How can in silico ADMET profiling optimize 6,9-Dichloro-benzo[c][1,8]naphthyridine for preclinical development?

  • Lipinski’s Rule of Five : LogP <5 (measured 2.87 for analogs ), molecular weight <500 Da.
  • Metabolic stability : Predict CYP450 interactions (e.g., CYP3A4 inhibition risk) using SwissADME .
  • Toxicity alerts : Screen for mutagenicity (e.g., Ames test proxies) and hERG channel binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.